Cas no 18409-93-3 (1,2-dihydro-α-santonin)

1,2-dihydro-α-santonin structure
1,2-dihydro-α-santonin structure
Product Name:1,2-dihydro-α-santonin
CAS No:18409-93-3
MF:C15H20O3
MW:248.32
CID:122980
PubChem ID:3082131
Update Time:2024-09-13

1,2-dihydro-α-santonin Chemical and Physical Properties

Names and Identifiers

    • Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-3,5a,9-trimethyl-, (3S,3aS,5aS,9bS)-
    • (3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9b-hexahydro-3H-benzo[g][1]benzofuran-2,8-dione
    • 1,2-dihydro-alpha-santonin
    • (3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,5,5a,6,7,9b-hexahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
    • 1,2-Dihydrosantonin
    • Naphtho(1,2-b)furan-2,8(3H,4H)-dione, 3a,5,5a,6,7,9b-hexahydro-3,5a,9-trimethyl-, (3S-(3alpha,3aalpha,5abeta,9bbeta))-
    • Dihydro-α-santonin
    • 1,2-Dihydro-α-santonin
    • (3S)-3β,5aα,9-Trimethyl-3aβ,5,5a,6,7,9bα-hexahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
    • (3S)-3aβ,5,5a,6,7,9bα-Hexahydro-3β,5aα,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
    • (3S)-3,3aβ,4,5α,5a,6α,7α,9bα-Octahydro-3β,5aα,9-trimethylnaphtho[1,2-b]furan-2,8-dione
    • (1S,αS)-1,2,3,4,4a,5,6,7-Octahydro-1β-hydroxy-α,4aα,8-trimethyl-7-oxo-2α-naphthaleneacetic acid γ-lactone
    • C02771
    • InChI=1/C15H20O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8,10,13H,4-7H2,1-3H3/t8-,10-,13-,15-/m0/s1
    • dihydrosantonin
    • CHEBI:16850
    • TYHGCPJCCQBRMP-BOCCBSBMSA-
    • Q27102109
    • (+)-1,2-dihydro-alpha-santonin
    • 3,5a,9-Trimethyl-3a,5,5a,6,7,9b-hexahydronaphtho[1,2-b]furan-2,8(3H,4H)-dionato
    • (+)-dihydro-alpha-santonin
    • 18409-93-3
    • DTXSID90939794
    • 1,2-dihydro-α-santonin
    • Inchi: 1S/C15H20O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8,10,13H,4-7H2,1-3H3/t8-,10-,13-,15-/m0/s1
    • InChI Key: TYHGCPJCCQBRMP-BOCCBSBMSA-N
    • SMILES: O1C([C@@H](C)[C@]2([H])CC[C@@]3(C)CCC(C(C)=C3[C@@]12[H])=O)=O

Computed Properties

  • Exact Mass: 248.1413
  • Monoisotopic Mass: 248.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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